Diisopropylamidure de lithium mono(tétrahydrofurane)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

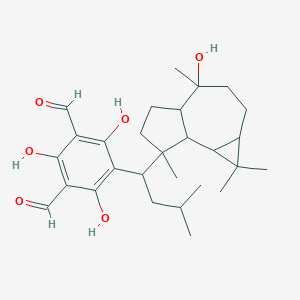

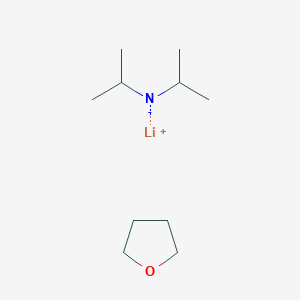

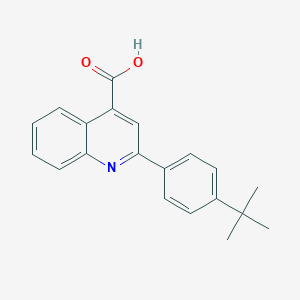

Lithium diisopropylamide (LDA) is a sterically hindered non-nucleophilic strong base widely used in organic synthesis . It is commonly formed by treating a cooled mixture of tetrahydrofuran and diisopropylamine with n-butyllithium .

Synthesis Analysis

LDA is commonly formed by treating a cooled (0 to −78 °C) mixture of tetrahydrofuran and diisopropylamine with n-butyllithium . When dissociated, the diisopropylamide anion can become protonated to form diisopropylamine .Molecular Structure Analysis

LDA exists exclusively as disolvated dimers in most coordinating solvents . Tetrahydrofuran (THF)-mediated deaggregation of LDA exemplifies only a few of the many structural forms that can occur fleetingly in solution at full equilibrium .Chemical Reactions Analysis

The rates of LDA aggregation and solvation events are comparable to the rates at which various fleeting intermediates react with substrate . These conditions correspond to a class of substrates in which the rates of LDA aggregation and solvation events are comparable to the rates at which various fleeting intermediates react with substrate .Physical And Chemical Properties Analysis

Lithium diisopropylamide mono(tetrahydrofuran) has a molecular weight of 179.3 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2 . The exact mass is 179.18614276 g/mol and the monoisotopic mass is also 179.18614276 g/mol . The topological polar surface area is 10.2 Ų .Applications De Recherche Scientifique

Polymérisation anionique du D,L-lactide

Le LDA dans le THF peut être utilisé comme initiateur dans la polymérisation anionique du D,L-lactide . Cette application est essentielle dans la production de polymères biodégradables.

Préparation du composant acide phénylacétique

Le LDA dans le THF joue un rôle clé dans les étapes de synthèse pour la préparation du composant acide phénylacétique de l'antagoniste du récepteur muscarinique M3 . Cette application est importante dans le domaine de la chimie médicinale.

Déprotonations en synthèse organique

Le LDA a joué un rôle profond en synthèse organique, servant de base de choix pour un large éventail de déprotonations effectuées quotidiennement par les chimistes de synthèse . Cela en fait un outil essentiel dans la synthèse d'une grande variété de composés organiques.

Mécanisme D'action

Target of Action

Lithium diisopropylamide mono(tetrahydrofuran), also known as LDA, is a hindered non-nucleophilic strong base . Its primary targets are active carbons in organic compounds . It abstracts hydrogen from these active carbons, leading to the formation of carbanion or enolate anions .

Mode of Action

LDA interacts with its targets by abstracting a proton (hydrogen) from the carbon atoms of carbonyl group-containing compounds . This interaction results in the generation of carbanion or enolate anions . These anions are highly reactive and can participate in various chemical reactions .

Biochemical Pathways

The action of LDA affects several biochemical pathways. It is used as a base in the direct alkylation and acylation of ketones . It also participates in the aldol condensation reaction, α-selenation reaction, and the synthesis of α, β- unsaturated carbonyl compounds from carbonyl compounds . Furthermore, it is involved in the alkylation of acids, esters, amides, and nitriles .

Pharmacokinetics

It is known that lda is soluble in nonpolar organic solvents , which may influence its distribution and bioavailability in hypothetical biological applications.

Result of Action

The action of LDA leads to significant molecular and cellular effects. It enables the formation of new compounds through its role in various chemical reactions . For instance, it can initiate the anionic polymerization of D,L-lactide and contribute to the synthesis of new sexithiophene derivatives, which are used as electron donor materials in bilayer photovoltaic devices .

Action Environment

The action, efficacy, and stability of LDA are influenced by several environmental factors. It is sensitive to moisture and oxygen, which can lead to its decomposition . Therefore, it is typically stored under an inert atmosphere and used in anhydrous conditions . The solvent used can also impact its reactivity, with nonpolar organic solvents being preferred .

Safety and Hazards

Propriétés

IUPAC Name |

lithium;di(propan-2-yl)azanide;oxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJXGDYAEOTOCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)[N-]C(C)C.C1CCOC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22LiNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924467 |

Source

|

| Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123333-84-6 |

Source

|

| Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Methylethyl)-2-propanamine lithium salt, compd. with Tetrahydrofuran (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)

![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)

![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)

![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)

![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)

![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)